1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine 1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16004058
InChI: InChI=1S/C11H12N2/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3,12H2
SMILES:
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol

1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine

CAS No.:

Cat. No.: VC16004058

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine -

Specification

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
IUPAC Name 1,2,3,4-tetrahydrocyclopenta[b]indol-6-amine
Standard InChI InChI=1S/C11H12N2/c12-7-4-5-9-8-2-1-3-10(8)13-11(9)6-7/h4-6,13H,1-3,12H2
Standard InChI Key VHYZCAAHRKHAIL-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)NC3=C2C=CC(=C3)N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereoelectronic Features

The molecule consists of a bicyclic framework formed by a cyclopentane ring fused to the b-position of an indole moiety. The indole nitrogen resides at position 1, while the amine group occupies position 6 of the aromatic system. This arrangement creates a planar aromatic region (indole) juxtaposed with a non-planar cyclopentane ring, conferring both rigidity and conformational flexibility. The amine group’s position ortho to the bridging carbon introduces steric and electronic effects that influence reactivity.

Key bond lengths and angles derived from computational models include:

ParameterValue
C6-N bond length1.35 Å
Dihedral angle (cyclopentane-indole)12.7°
N-H bond distance1.01 Å

The amine’s lone pair participates in partial conjugation with the indole π-system, reducing basicity compared to aliphatic amines (pKa4.9\text{p}K_a \approx 4.9) .

Comparative Structural Analysis

Structurally related compounds highlight the impact of substituents on physicochemical properties:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences
5-BromoindoleC8H6BrN\text{C}_8\text{H}_6\text{BrN}202.04Lacks cyclopentane fusion
1,2,3,4-TetrahydrocarbazoleC11H11N\text{C}_{11}\text{H}_{11}\text{N}157.22Cyclohexane instead of cyclopentane
7-Bromo-tetrahydrocyclopenta[b]indoleC11H11BrN2\text{C}_{11}\text{H}_{11}\text{BrN}_2287.58Bromine at position 7

The cyclopentane fusion in 1,2,3,4-tetrahydrocyclopenta[b]indol-6-amine reduces ring strain compared to cyclohexane-fused analogs, potentially enhancing metabolic stability.

Synthesis and Chemical Reactivity

Synthetic Routes

Patent literature describes a multi-step approach to related tetrahydrocyclopenta[b]indole derivatives :

  • Indole Reduction: Catalytic hydrogenation of a cyclopenta[b]indole precursor using 5% Pd/C in ethanol at 50 psi H2\text{H}_2, yielding the tetrahydro intermediate.

  • Amine Functionalization: Coupling the reduced indole with chloroacetamide in dimethylformamide (DMF) using diisopropylethylamine as a base.

  • Cyclization: Heating the intermediate at 110°C in toluene with BF3\text{BF}_3-etherate to form the diazepino-fused product.

For 1,2,3,4-tetrahydrocyclopenta[b]indol-6-amine specifically, a modified pathway involving nitration at position 6 followed by catalytic reduction (e.g., H2\text{H}_2/Raney Ni) could introduce the amine group .

Reactivity Profile

The compound undergoes characteristic reactions of both indoles and secondary amines:

  • Electrophilic Substitution: Bromination occurs preferentially at position 4 of the indole ring due to the amine’s directing effects .

  • N-Alkylation: Treatment with alkyl halides in the presence of K2CO3\text{K}_2\text{CO}_3 yields N-alkyl derivatives, a reaction exploited to modulate lipophilicity .

  • Oxidation: Exposure to NaOCl\text{NaOCl} selectively oxidizes the cyclopentane ring to a cyclopentanone, altering conformational dynamics .

Applications in Scientific Research

Building Block for Heterocyclic Synthesis

The scaffold serves as a precursor for:

  • Tricyclic antidepressants via Friedel-Crafts alkylation

  • Kinase inhibitors through Suzuki-Miyaura coupling at position 4

  • Fluorescent probes by introducing dansyl groups at the amine

Radioligand Development

11C^{11}\text{C}-Labeled derivatives have been proposed for positron emission tomography (PET) imaging of serotonin receptors, leveraging the amine group for rapid radiolabeling .

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